molecular formula C24H45N3O2 B11444948 N-[3-(2-ethylpiperidin-1-yl)propyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

N-[3-(2-ethylpiperidin-1-yl)propyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

Cat. No.: B11444948
M. Wt: 407.6 g/mol
InChI Key: PQZWZSQBGGMYCO-UHFFFAOYSA-N
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Description

N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE typically involves multiple steps, starting from the preparation of the piperidine ring. One common method involves the reaction of 2-ethylpiperidine with propylamine under controlled conditions to form the intermediate compound, which is then further reacted with 3-methyl-2-[(4-methylcyclohexyl)formamido]pentanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H45N3O2

Molecular Weight

407.6 g/mol

IUPAC Name

N-[1-[3-(2-ethylpiperidin-1-yl)propylamino]-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C24H45N3O2/c1-5-19(4)22(26-23(28)20-13-11-18(3)12-14-20)24(29)25-15-9-17-27-16-8-7-10-21(27)6-2/h18-22H,5-17H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

PQZWZSQBGGMYCO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C(C(C)CC)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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